molecular formula C8H5F3N2 B1453883 7-(Trifluoromethyl)imidazo[1,2-a]pyridine CAS No. 944580-91-0

7-(Trifluoromethyl)imidazo[1,2-a]pyridine

Cat. No.: B1453883
CAS No.: 944580-91-0
M. Wt: 186.13 g/mol
InChI Key: TUPNGOKBBWGSGZ-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that features a trifluoromethyl group attached to the seventh position of an imidazo[1,2-a]pyridine scaffold. This compound is part of the imidazopyridine family, which is known for its wide range of applications in medicinal chemistry and material science due to its unique structural characteristics .

Biochemical Analysis

Biochemical Properties

7-(Trifluoromethyl)imidazo[1,2-a]pyridine plays a crucial role in various biochemical reactions. It interacts with a range of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or modulation of enzyme activity. Additionally, this compound can interact with receptor proteins, potentially acting as an agonist or antagonist, thereby influencing cellular signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the MAPK/ERK signaling pathway, which plays a critical role in cell proliferation, differentiation, and survival . Furthermore, this compound can alter gene expression profiles by interacting with transcription factors or epigenetic regulators, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. For instance, this compound can inhibit the activity of specific kinases by binding to their ATP-binding sites, thereby preventing phosphorylation events that are critical for signal transduction . Additionally, this compound can modulate gene expression by interacting with DNA or histone-modifying enzymes, leading to changes in chromatin structure and transcriptional activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme pH conditions can lead to its degradation. In in vitro and in vivo studies, long-term exposure to this compound has been associated with sustained modulation of cellular signaling pathways and gene expression, indicating its potential for long-term therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic effects plateau beyond a certain dosage, while the risk of adverse effects increases with further dosage escalation .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes or biomolecules, influencing metabolic flux and metabolite levels. Additionally, this compound can affect the activity of enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby impacting cellular energy metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which play a crucial role in its cellular uptake and efflux . Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound has been found to localize in the nucleus, where it can interact with DNA and histone-modifying enzymes, influencing gene expression . Additionally, this compound can be targeted to the mitochondria, where it can affect mitochondrial function and cellular energy metabolism . The localization of this compound is often regulated by specific targeting signals or post-translational modifications that direct it to specific subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Trifluoromethyl)imidazo[1,2-a]pyridine can be achieved through various methods, including:

Industrial Production Methods

Industrial production methods for this compound typically involve scalable versions of the synthetic routes mentioned above, often optimized for yield, purity, and cost-effectiveness. Metal-free and aqueous synthesis methods have also been developed to provide more environmentally friendly alternatives .

Properties

IUPAC Name

7-(trifluoromethyl)imidazo[1,2-a]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2/c9-8(10,11)6-1-3-13-4-2-12-7(13)5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUPNGOKBBWGSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C=C1C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60654003
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944580-91-0
Record name 7-(Trifluoromethyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60654003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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